N-(4-Nitrobenzylidene)-4-phenyl-1-piperazinamine
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Overview
Description
N-(4-Nitrobenzylidene)-4-phenyl-1-piperazinamine is a Schiff base compound characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl group Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 4-nitrobenzaldehyde and 4-phenyl-1-piperazine. This reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for a few hours, and the resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrobenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid for nitration; halogenating agents like bromine for halogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(4-aminobenzylidene)-4-phenyl-1-piperazinamine.
Substitution: Formation of nitro or halogen-substituted derivatives.
Oxidation: Formation of corresponding oxides or other oxidized derivatives.
Scientific Research Applications
N-(4-Nitrobenzylidene)-4-phenyl-1-piperazinamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzylidene)-4-phenyl-1-piperazinamine involves its interaction with biological targets through the Schiff base moiety (C=N). This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can exert cytotoxic effects on microbial cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrobenzylidene)-2-cyclopropylaniline
- N-(4-Nitrobenzylidene)-2-alkenylaniline
- N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine
Uniqueness
N-(4-Nitrobenzylidene)-4-phenyl-1-piperazinamine stands out due to its unique combination of a piperazine ring and a nitro-substituted benzylidene group. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H18N4O2 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
(E)-1-(4-nitrophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C17H18N4O2/c22-21(23)17-8-6-15(7-9-17)14-18-20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9,14H,10-13H2/b18-14+ |
InChI Key |
QWGSLJQAOOVOLK-NBVRZTHBSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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